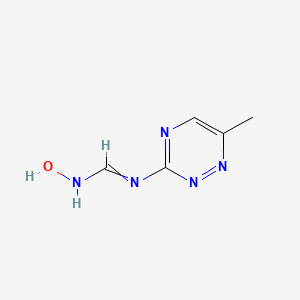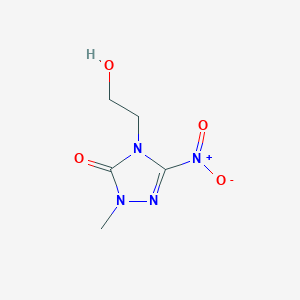
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 2-methyl-4-(2-hydroxyethyl)-1,2,4-triazole. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-oxoethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one.
Reduction: Formation of 4-(2-hydroxyethyl)-2-methyl-5-amino-2,4-dihydro-3H-1,2,4-triazol-3-one.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its triazole structure.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial effects. The triazole ring can also interact with enzymes and proteins, inhibiting their function and leading to the desired biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Hydroxyethyl)-1,2,4-triazole
- 2-Methyl-4-nitro-1,2,4-triazole
- 5-Nitro-1,2,4-triazole
Uniqueness
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both the hydroxyethyl and nitro groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
58954-08-8 |
|---|---|
Fórmula molecular |
C5H8N4O4 |
Peso molecular |
188.14 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)-2-methyl-5-nitro-1,2,4-triazol-3-one |
InChI |
InChI=1S/C5H8N4O4/c1-7-5(11)8(2-3-10)4(6-7)9(12)13/h10H,2-3H2,1H3 |
Clave InChI |
AZCYCBYKEZCHBJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)N(C(=N1)[N+](=O)[O-])CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



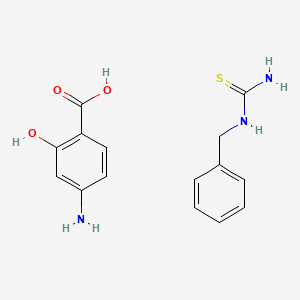
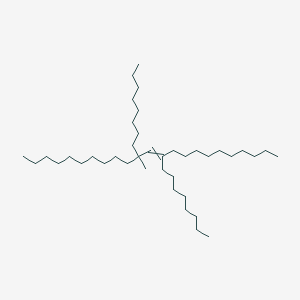
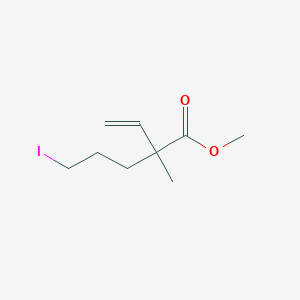
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14600933.png)
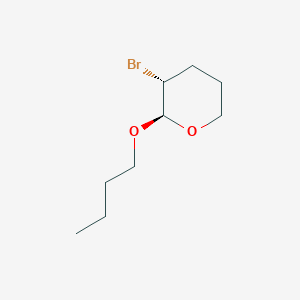
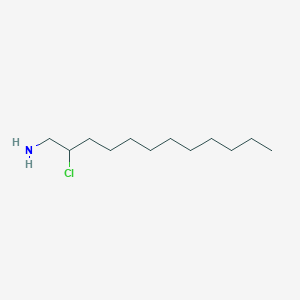
![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)
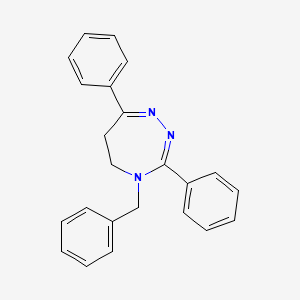
![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)
